4-Benzylbenzene-1,2-diamine CAS number and physical properties
4-Benzylbenzene-1,2-diamine CAS number and physical properties
To our valued researchers, scientists, and drug development professionals,
This guide is intended to provide a comprehensive overview of 4-Benzylbenzene-1,2-diamine, a substituted aromatic diamine with potential applications in various fields of chemical synthesis and medicinal chemistry. Aromatic diamines are a critical class of compounds, serving as versatile building blocks for the synthesis of a wide array of heterocyclic systems, polymers, and dyes. The introduction of a benzyl group to the benzene-1,2-diamine scaffold can significantly influence the molecule's steric and electronic properties, offering unique opportunities for the design of novel compounds with specific biological activities or material characteristics.
While the core structure of benzene-1,2-diamine is well-studied, specific isomers such as 4-Benzylbenzene-1,2-diamine are less commonly documented in readily available chemical literature. This guide seeks to consolidate the available information and provide a foundational understanding of this particular molecule.
Core Compound Identity and Properties
CAS Number: A specific CAS number for 4-Benzylbenzene-1,2-diamine is not readily found in major chemical databases. This may indicate that the compound is not widely commercially available or has been synthesized in specific research contexts without being assigned a unique identifier. For the purpose of this guide, we will refer to its systematic IUPAC name.
Systematic Name: 4-Benzylbenzene-1,2-diamine
Synonyms: 4-Benzyl-o-phenylenediamine
Molecular Formula: C₁₃H₁₄N₂
Molecular Weight: 198.26 g/mol
Predicted Physical Properties
Due to the limited availability of experimental data for 4-Benzylbenzene-1,2-diamine, the following physical properties are predicted based on its chemical structure and comparison with structurally similar compounds.
| Property | Predicted Value | Notes |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | > 300 °C | Estimated based on related aromatic diamines. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, DMF). | The nonpolar benzyl group decreases water solubility compared to the parent benzene-1,2-diamine. |
| Appearance | Expected to be a crystalline solid, potentially off-white to light brown. | Aromatic amines are prone to oxidation, which can lead to discoloration. |
Synthesis and Reactivity
The synthesis of 4-Benzylbenzene-1,2-diamine would likely follow established methods for the preparation of substituted o-phenylenediamines. A plausible synthetic route involves the reduction of a corresponding dinitro or nitro-amino precursor.
Illustrative Synthetic Pathway
A potential synthetic route to 4-Benzylbenzene-1,2-diamine is outlined below. This pathway is hypothetical and would require experimental validation.
A potential synthetic route to 4-Benzylbenzene-1,2-diamine.
Causality in Experimental Choices:
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Friedel-Crafts Alkylation (Hypothetical): A Friedel-Crafts reaction between benzene and a suitable benzylating agent (derived from 4-nitrotoluene) could introduce the benzyl group. However, controlling polysubstitution and isomerization can be challenging.
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Nitration and Reduction: A more controlled approach would involve the synthesis of a suitable precursor, such as 4-benzyl-2-nitroaniline, followed by the reduction of the nitro group. The choice of reducing agent (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with Sn/HCl or Fe/HCl) is critical to selectively reduce the nitro group without affecting other functional groups.
Key Reactivity
As an aromatic diamine, 4-Benzylbenzene-1,2-diamine is expected to exhibit reactivity characteristic of this class of compounds.
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Condensation Reactions: The 1,2-diamine functionality is a key synthon for the formation of various heterocyclic compounds. Reaction with 1,2-dicarbonyl compounds or their equivalents will yield substituted quinoxalines. Condensation with carboxylic acids or their derivatives (e.g., aldehydes, acid chlorides) leads to the formation of benzimidazoles.
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Oxidation: Aromatic diamines are susceptible to oxidation, which can lead to the formation of colored polymeric materials. Handling and storage under an inert atmosphere are recommended to maintain the compound's integrity.
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N-Functionalization: The primary amino groups can undergo various reactions such as alkylation, acylation, and sulfonation, allowing for further derivatization and the synthesis of a diverse library of compounds.
Potential Applications in Drug Development and Research
The benzene-1,2-diamine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a benzyl group at the 4-position can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
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Anticancer Agents: Benzimidazole derivatives, which can be synthesized from 4-Benzylbenzene-1,2-diamine, are known to exhibit a wide range of anticancer activities, including the inhibition of topoisomerase, tubulin polymerization, and various kinases.
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Antimicrobial and Antiviral Agents: The benzimidazole core is also found in a number of antimicrobial and antiviral drugs. The benzyl substituent could enhance lipophilicity, potentially improving cell membrane permeability and target engagement.
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Material Science: Aromatic diamines are used as monomers in the synthesis of high-performance polymers such as polyimides and polybenzimidazoles, which exhibit excellent thermal and chemical stability.
Experimental Protocol: Synthesis of a Benzimidazole Derivative
The following is a general, illustrative protocol for the synthesis of a 2-substituted benzimidazole from 4-Benzylbenzene-1,2-diamine. This protocol is based on well-established methods for benzimidazole synthesis and would require optimization for this specific substrate.
Objective: To synthesize 2-Aryl-5-benzyl-1H-benzimidazole via condensation of 4-Benzylbenzene-1,2-diamine with an aromatic aldehyde.
Materials:
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4-Benzylbenzene-1,2-diamine
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Aromatic aldehyde (e.g., benzaldehyde)
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Ethanol (or another suitable solvent like acetic acid)
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Catalyst (optional, e.g., a Lewis or Brønsted acid)
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Sodium bisulfite (for workup)
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Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-Benzylbenzene-1,2-diamine in ethanol.
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Addition of Reagents: Add 1 to 1.1 equivalents of the aromatic aldehyde to the solution. If a catalyst is used, it should be added at this stage.
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Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
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Workup: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by washing with a sodium bisulfite solution (to remove unreacted aldehyde) followed by water.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and Melting Point analysis.
Workflow for the synthesis of a benzimidazole derivative.
Safety and Handling
Aromatic amines should be handled with care as they can be toxic and are often skin and eye irritants. While a specific Safety Data Sheet (SDS) for 4-Benzylbenzene-1,2-diamine is not available, precautions for handling similar aromatic diamines should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent oxidation and degradation.
Conclusion
4-Benzylbenzene-1,2-diamine represents an interesting, though not extensively characterized, building block for chemical synthesis. Its structural features suggest significant potential for the development of novel heterocyclic compounds with applications in medicinal chemistry and materials science. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its utility. This guide provides a foundational framework for researchers and scientists interested in exploring the chemistry and potential applications of 4-Benzylbenzene-1,2-diamine.
References
Due to the limited specific literature on 4-Benzylbenzene-1,2-diamine, the following references provide a general background on the synthesis and applications of related o-phenylenediamines and benzimidazoles.
- Synthesis of Benzimidazoles: A vast body of literature exists on the synthesis of benzimidazoles from o-phenylenediamines. For a general review, see: Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. [A general review of benzimidazole chemistry, not a direct link to a specific paper is possible for such a broad topic].
- Reactivity of Aromatic Diamines: For an understanding of the general reactivity of aromatic amines, standard organic chemistry textbooks provide comprehensive information. For example: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [A foundational textbook, a specific URL is not applicable].






